molecular formula C16H19ClFN3O3 B008493 Norfloxacin hydrochloride CAS No. 104142-93-0

Norfloxacin hydrochloride

Cat. No. B008493
M. Wt: 355.79 g/mol
InChI Key: JJWDELPVPRCLQN-UHFFFAOYSA-N
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Description

Norfloxacin hydrochloride is a synthetic antibiotic of the fluoroquinolone class. It's known for its broad-spectrum antibacterial activity, including efficacy against both gram-positive and gram-negative bacteria. The drug operates by inhibiting bacterial DNA gyrase, essential for DNA replication, leading to bacterial cell death.

Synthesis Analysis

The synthesis of Norfloxacin and its derivatives involves various chemical processes. For instance, the hydrothermal reactions of Norfloxacin with zinc compounds lead to the formation of complexes that exhibit strong blue fluorescent emission, indicating unique interactions at the molecular level and potential applications in materials science (Chen et al., 2001).

Molecular Structure Analysis

The molecular structure of Norfloxacin and its complexes has been extensively studied. For example, novel compounds of Norfloxacin have been synthesized, revealing insights into its crystal structure and how it interacts with metals such as copper and zinc, forming various coordination complexes with potential for diverse applications (Turel et al., 1996).

Chemical Reactions and Properties

Norfloxacin's reactivity and interaction with other substances have been explored, showing how it forms molecular salts with organic acids. These salts exhibit different physicochemical properties, including solubility and hygroscopicity, which are essential for pharmaceutical formulations (Xu et al., 2014).

Physical Properties Analysis

The physical properties of Norfloxacin, including its hydrate forms, have been characterized using various analytical techniques. These studies show that Norfloxacin exists in different hydrated forms, with the dihydrate form being thermodynamically stable at ambient temperatures and humidities, crucial for its storage and stability (Katdare et al., 1986).

Chemical Properties Analysis

Investigations into Norfloxacin's chemical behavior, such as its redox and photochemical properties, reveal that it can undergo various reactions depending on its protonation states. These properties are critical for understanding its mechanism of action and potential photodegradation pathways, which could impact its environmental fate and efficacy as an antibiotic (Musa & Eriksson, 2009).

Scientific Research Applications

  • Antifungal Activity : Norfloxacin-based acetohydrazides exhibit significant antifungal activity against pathogens like F.avenaceum and F. bubigeum, potentially offering new approaches to combat drug-resistant urinary tract infections (Walayat et al., 2020).

  • Extended Release Tablets : Extended-release formulations of norfloxacin have been developed to improve patient comfort and compliance, reducing bacterial resistance. These formulations utilize thermal characterization and are compatible with pharmaceutical excipients (Oliveira et al., 2009).

  • Gastric Ulcer Treatment : Norfloxacin zinc (NF-Zn) effectively inhibits gastric ulcer formation and accelerates healing in rats, suggesting its potential in protecting the gastric mucosal barrier and neutralizing acid (Jue, 2001).

  • Bioavailability Enhancement : Isosorbide-dinorfloxacin (ISDNf) enhances the bioavailability of norfloxacin, maintaining efficacy against susceptible bacteria and improving it against resistant strains, with reduced mammalian cell cytotoxicity (Lee et al., 2016).

  • Diagnostic Imaging : Norfloxacin labeled with technetium-99m shows potential as an imaging agent for diagnosing bacterial inflammations, indicating applications in inflammatory process diagnostics (Varlamova et al., 2016).

  • DNA Replication Inhibition : Norfloxacin inhibits DNA replication in Pseudomonas aeruginosa without inducing mutagenesis, making it a promising antibiotic for Pseudomonas infections (Benbrook & Miller, 1986).

  • Mechanism of Action : Norfloxacin, as a potent DNA gyrase inhibitor, binds to DNA, influencing its biological potency. Its binding affinity to DNA is a key determinant of its effectiveness (Shen & Pernet, 1985).

  • Oral Antibacterial Agent : It is effective for treating urinary tract and other genitourinary and gastrointestinal infections, with generally mild side effects (Wolfson & Hooper, 1988).

  • Bacterial Cell Metabolism Impact : Norfloxacin kills Escherichia coli K12 by inhibiting DNA gyrase, affecting cell metabolism and potentially providing symptomatic relief while eliminating pathogenic bacteria (Crumplin et al., 1984).

  • Topical Antibacterial Activity : Optimized formulations of Norfloxacin emulgel show potential for enhanced topical antibacterial activity with better bioavailability (Swami et al., 2015).

Safety And Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel . This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . You should not use this medication if you have ever had swelling or tearing of a tendon caused by taking norfloxacin or similar antibiotics .

Future Directions

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic with variable activity against gram-positive and gram-negative bacteria . It is typically reserved for the treatment of UTIs due to accumulation in the urine . The improvement of the physicochemical properties of NOR is directly linked to the improvement of its pharmacological applications and, consequently, to the decrease in the adverse effects .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWDELPVPRCLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfloxacin hydrochloride

CAS RN

68077-27-0, 104142-93-0
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104142-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (I) or (II) was dissolved in ethanol and acidified with concentrated hydrochloric acid. The resulting precipitate was collected, washed with ethanol, and dried to give 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid hydrochloride (III) as colorless needles, m.p. above 300° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
S Gul, S Sajid - J Develop Drugs, 2015 - academia.edu
… Another form of same drug available as Norfloxacin hydrochloride (NFX HCl) with mol. wt. 355 Increased research strategies worldwide make easy to catch prompt attention of …
Number of citations: 6 www.academia.edu
A Delon, F Huguet, P Courtois, JM Vierfond… - … of Pharmacology and …, 1997 - ASPET
… Using solutions of pefloxacin mesylate and norfloxacin hydrochloride at relatively high concentrations (240 mmol/liter), it was possible to provoke convulsions in rats after administration …
Number of citations: 34 jpet.aspetjournals.org
S Varshney, AK Tiwari, D Negi, P Khulbe, P Singhal - Sciences, 2012 - Citeseer
… criterion to be class 3 compound (high solubility/low permeability) while the active pharmaceutical ingredient (API) currently being used in solid dosage forms, Norfloxacin hydrochloride…
Number of citations: 1 citeseerx.ist.psu.edu
B Qi, Q Yang - IOP Conference Series: Materials Science and …, 2020 - iopscience.iop.org
… by the adsorption capacity of Norfloxacin hydrochloride(NOR)) were investigated. The adsorption process of nonresident for Norfloxacin hydrochloride using batch technique was …
Number of citations: 2 iopscience.iop.org
NV Varlamova, VS Skuridin, AE Sazonov… - Key Engineering …, 2016 - Trans Tech Publ
… Investigations have been carried out into creation of reagent for 99mTc-labeled norfloxacin hydrochloride (NFH). The NFH synthesized in the Institute of Organic Synthesis (Ekaterinburg…
Number of citations: 1 www.scientific.net
BE Al-Dhubiab - Journal of Pharmaceutical Sciences and …, 2018 - search.proquest.com
… All chemical and reagents used in experiments were of analytical grade except for norfloxacin hydrochloride (Sigma, St. Louis, Mo), gelatin bloom 300 (Fisher Scientific (Loughborough, …
Number of citations: 1 search.proquest.com
M Cadart, S Marchand, C Pariat, S Bouquet… - Pharmaceutical …, 2002 - Springer
… Norfloxacin (Sigma, Saint-Quentin Fallavier, France) was infused as a 76.6 mg/ml solution of norfloxacin hydrochloride (corresponding to 240 mM) dissolved in 5% glucose at pH 5.5 (4)…
Number of citations: 38 link.springer.com
I Parshikov, T Heinze, J Moody, J Freeman… - Applied microbiology …, 2001 - Springer
… Ciprofloxacin hydrochloride, a gift from Bayer Corp., and norfloxacin hydrochloride, from Sigma Chemical Co., were dissolved (10 mg ml–1) in 20 mM KOH. The solutions were filter-…
Number of citations: 106 link.springer.com
Y Wang, J Wang, J Sun, Y Xie, C Liu… - … of Nanoscience and …, 2019 - ingentaconnect.com
… hydrochloride and norfloxacin hydrochloride solutions compared with that in the control, … solutions of enrofloxacin hydrochloride, norfloxacin hydrochloride, ciprofloxacin hydrochloride, …
Number of citations: 5 www.ingentaconnect.com
S Marchand, C Pariat, S Bouquet… - British journal of …, 2000 - Wiley Online Library
… Each point represents CSF data from one rat (n=27) obtained following IV infusion of a solution of norfloxacin hydrochloride 240 mM, 1 h after oral administration of BPAA at one of the …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com

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